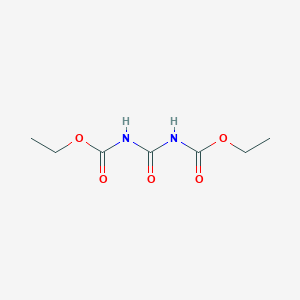

ethyl N-(ethoxycarbonylcarbamoyl)carbamate

Description

Properties

IUPAC Name |

ethyl N-(ethoxycarbonylcarbamoyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O5/c1-3-13-6(11)8-5(10)9-7(12)14-4-2/h3-4H2,1-2H3,(H2,8,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWARNCMTCYKUBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)NC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70984686 | |

| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6620-41-3 | |

| Record name | NSC27526 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27526 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(Ethoxycarbonyl)-N-[ethoxy(hydroxy)methylidene]carbamimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70984686 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Diethyl Allophanate and Analogues

Approaches Involving Carbamoylating Reagents

Carbamoylating reagents are crucial in the synthesis of carbamates and related structures like allophanates. These methods typically involve the reaction of a nucleophile with a source of the carbamoyl (B1232498) group.

Reactions Utilizing Isocyanates and Alcohols

A primary and well-established method for forming allophanates is the reaction between an isocyanate and an alcohol. This process occurs in a two-step sequence. Initially, the alcohol adds to the isocyanate to form a urethane (B1682113) (carbamate). Subsequently, a second molecule of isocyanate reacts with the N-H bond of the newly formed urethane to yield the allophanate (B1242929). researchgate.net

This reaction is often catalyzed and can be influenced by temperature. High temperatures (above 110-120°C) and the presence of catalysts favor the formation of allophanates. researchgate.net The reactivity of the isocyanate is influenced by its substituents; electron-withdrawing groups enhance reactivity, while electron-donating groups decrease it. nih.gov The reaction must be conducted under anhydrous conditions as isocyanates readily react with water. conicet.gov.ar Various catalysts can be employed, including bismuth-based compounds, to control the reaction and minimize side products like isocyanurate trimers. google.com

Table 1: Examples of Allophanate Synthesis from Isocyanates

| Isocyanate | Alcohol | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|

| 4,4'-Methylenebis(phenyl isocyanate) (MDI) | Aryl-alkyl diurethane | None | ≥170°C | Allophanate-containing polymers | researchgate.net |

| Trimer of isophorone (B1672270) diisocyanate (tIPDI) | Aryl-alkyl diurethane | None | ≥170°C | Allophanate-containing polymers | researchgate.net |

Application of Carbamoyl Chlorides in Synthesis

Carbamoyl chlorides serve as effective carbamoylating agents. The synthesis of diethyl allophanate using this method would theoretically involve the reaction of an appropriate carbamoyl chloride, such as ethoxycarbonylcarbamoyl chloride, with ethanol (B145695). More commonly, N-substituted carbamoyl chlorides are generated in situ and then reacted with alcohols or phenols to produce carbamates. organic-chemistry.orgorganic-chemistry.org This one-pot procedure is versatile and avoids handling sensitive reagents. organic-chemistry.org

For instance, a general synthesis of O-aryl carbamates involves the in situ formation of N-substituted carbamoyl chlorides which then react with substituted phenols. organic-chemistry.org While direct synthesis of diethyl allophanate via this route is less documented, the principle applies. The reaction of a carbamoyl chloride with an alcohol, mediated by a base like triethylamine (B128534) in a solvent such as dichloromethane, can yield the corresponding carbamate (B1207046). nih.gov

Urea-Derived Synthetic Strategies

Urea (B33335) is an economical and versatile starting material for the synthesis of various nitrogen-containing compounds, including allophanates and their carbamate precursors.

Condensation Pathways

The direct synthesis of diethyl carbonate (a related compound) from urea and ethanol has been extensively studied and proceeds through an ethyl carbamate intermediate. dntb.gov.uaresearchgate.netrsc.org The reaction of urea with ethanol yields ethyl carbamate (EC), which can then be further converted. researchgate.net This process is typically catalyzed by various metal oxides, with zinc oxide (ZnO) showing notable activity. researchgate.net

The reaction sequence is as follows:

NH₂CONH₂ (Urea) + C₂H₅OH (Ethanol) ⇌ NH₂COOC₂H₅ (Ethyl Carbamate) + NH₃

NH₂COOC₂H₅ (Ethyl Carbamate) + C₂H₅OH (Ethanol) ⇌ (C₂H₅O)₂CO (Diethyl Carbonate) + NH₃

While the primary product often targeted is diethyl carbonate, the formation of ethyl carbamate is a critical intermediate step. The conditions for these reactions, such as temperature, pressure, and catalyst choice, are optimized to maximize the yield of the desired product. researchgate.net A significant side reaction is the formation of N-ethyl ethyl carbamate, which consumes both ethyl carbamate and the diethyl carbonate product. researchgate.net

Table 2: Catalytic Synthesis of Diethyl Carbonate from Urea and Ethanol

| Catalyst | Ethanol/Urea Molar Ratio | Temperature | Pressure | Max. DEC Yield | Reference |

|---|---|---|---|---|---|

| ZnO | 10 | 463 K | 2.5 MPa | 14.2% | researchgate.net |

Derivatization of Allophanic Acid Precursors

Allophanic acid, also known as urea-1-carboxylic acid, is the parent compound of allophanates. nih.gov It is recognized as an environmental transformation product of certain agricultural chemicals. nih.gov The synthesis of diethyl allophanate can be viewed as the derivatization of this acid, where the carboxylic acid group is esterified with ethanol and the remaining amine is acylated with an ethoxycarbonyl group. While direct synthesis from allophanic acid is not a common laboratory method due to the acid's stability, derivatives of allophanic acid are intermediates in various synthetic pathways. For example, compounds containing allophanoyl moieties have been synthesized for applications in medicinal chemistry, often involving the reaction of an amine with an isocyanate. google.com

Multi-Component Reaction Methodologies for N-Substituted Carbamates

Multi-component reactions (MCRs) offer an efficient approach to synthesizing complex molecules like N-substituted carbamates in a single step from three or more starting materials. nih.gov These reactions are valued for their elegance, simplicity, and atom economy. nih.gov

Isocyanates are frequently used as key components in MCRs to generate carbamate functionalities. nih.gov The nucleophilic attack of an alcohol on an isocyanate is a common route to carbamate formation and has been integrated into various MCRs to produce both linear and cyclic carbamate derivatives. nih.gov

A notable example is the three-component coupling of amines, carbon dioxide, and alkyl halides, which provides N-alkyl carbamates under mild conditions. acs.org Another approach involves the reaction of primary amine-derived carbamic acids with Mitsunobu reagents to generate isocyanates in situ, which can then be trapped by alcohols to form carbamates. acs.org Gold-catalyzed three-component reactions of imines, terminal alkynes, and isocyanates have also been developed to produce cyclic carbamimidates, showcasing the versatility of MCRs in generating complex nitrogen-containing heterocycles. nih.gov

While these MCRs are generally aimed at a broad range of N-substituted carbamates, the principles can be adapted for the synthesis of specific structures like diethyl allophanate or its analogues by carefully selecting the starting components.

Table of Compound Names

| Common Name/Synonym | IUPAC Name |

| Diethyl allophanate | ethyl N-(ethoxycarbonylcarbamoyl)carbamate |

| Urethane | Carbamate |

| Isocyanate | Isocyanate |

| 4,4'-Methylenebis(phenyl isocyanate) | bis(4-isocyanatophenyl)methane |

| Trimer of isophorone diisocyanate | 1,3,5-Tris(6-isocyanatohexyl)-1,3,5-triazinane-2,4,6-trione |

| Carbamoyl chloride | Carbamoyl chloride |

| Triethylamine | N,N-Diethylethanamine |

| Dichloromethane | Dichloromethane |

| Urea | Urea |

| Ethanol | Ethanol |

| Ethyl carbamate | Ethyl carbamate |

| Diethyl carbonate | Diethyl carbonate |

| Zinc oxide | Zinc oxide |

| N-ethyl ethyl carbamate | ethyl N-ethylcarbamate |

| Allophanic acid | carbamoylcarbamic acid |

| Carbon dioxide | Carbon dioxide |

Mechanistic Investigations of Diethyl Allophanate Formation Reactions

The formation of diethyl allophanate, also known as this compound, is a significant reaction in polyurethane chemistry. It typically occurs as a subsequent reaction after the initial formation of a urethane from an isocyanate and an alcohol. ebrary.net The mechanism of this reaction has been the subject of various investigations, shedding light on the conditions and pathways that favor the formation of allophanates.

Generally, the reaction involves the addition of an isocyanate to the N-H bond of a urethane molecule. This process is often catalyzed and is influenced by factors such as temperature, reactant concentrations, and the presence of catalysts. ebrary.netresearchgate.net Allophanate formation is particularly noted to occur at elevated temperatures and when there is an excess of isocyanate in the reaction mixture. ebrary.net

A proposed mechanism for allophanate formation involves several key steps, including protonation/deprotonation, the formation of a complex between the reactant and the catalyst, and the eventual formation of the N-C bond that characterizes the allophanate structure. researchgate.net The active hydrogen on the urethane nitrogen is less reactive than the hydrogens on water or alcohol, which makes the kinetics of allophanate formation relatively less favorable than urethane formation. ebrary.net

Recent computational studies have provided deeper insights into the mechanistic pathways. For instance, in the presence of an excess of isocyanate, a two-step mechanism has been proposed. This pathway suggests that an allophanate is formed as an intermediate. The initial step involves the formation of a six-centered transition state with a significant energy barrier. nih.govnih.gov Following this, a synchronous 1,3-hydrogen shift between the nitrogen atoms of the allophanate and the cleavage of a C-N bond leads to the release of an isocyanate and the formation of the urethane. nih.govnih.gov This highlights that allophanate formation can be a reversible process. ebrary.netresearchgate.net

The potential energy surface of the reaction is highly dependent on the solvent used, which aligns with the observed solvent dependency of urethane formation kinetics. nih.gov Experimental findings have also indicated that the activation energies for reactions with either an excess of alcohol or isocyanate are lower compared to the stoichiometric reaction, suggesting that these self-catalytical pathways are feasible. nih.gov

It has also been noted that the formation of allophanates can be a desirable side reaction in industrial applications. By controlling the reactant concentrations, the number of allophanate linkages can be optimized to act as crosslinks, thereby enhancing the final properties of the polymer. ebrary.net The thermal reversibility of the allophanate bond is a key feature, as it allows for the polymer to be processed at elevated temperatures where the crosslinks break, and then regain its crosslinked structure upon cooling. ebrary.net

Table of Reaction Parameters and Findings

| Parameter | Observation | Significance | References |

| Temperature | Allophanate formation is favored at elevated temperatures (typically >100-150°C). ebrary.net At these temperatures, the reaction is also reversible. ebrary.net | Allows for thermal processing of polymers containing allophanate crosslinks. | ebrary.net |

| Isocyanate Concentration | An excess of isocyanate relative to the urethane promotes allophanate formation. ebrary.netresearchgate.net | Provides a method to control the degree of crosslinking in the final polymer. | ebrary.netresearchgate.net |

| Catalyst | The presence of a catalyst is generally required for significant allophanate formation. researchgate.net Metal compounds can act as co-catalysts. google.com | Catalysts can influence the reaction rate and selectivity towards allophanate formation over other side reactions like isocyanurate formation. researchgate.netgoogle.com | researchgate.netgoogle.com |

| Solvent | The potential energy surface and reaction kinetics are dependent on the solvent. nih.gov | The choice of solvent can be used to modulate the reaction pathway and efficiency. | nih.gov |

Chemical Reactivity and Transformation Mechanisms of Diethyl Allophanate

Hydrolytic Stability and Degradation Pathways of the N-(ethoxycarbonylcarbamoyl)carbamate Moiety

The hydrolytic stability of a molecule dictates its persistence in aqueous environments. For diethyl allophanate (B1242929), degradation is primarily influenced by the different functional groups present: two ester linkages and the core allophanate structure, which resembles a substituted urea (B33335) and urethane (B1682113). The general order of hydrolytic resistance for linkages common in polyurethanes is: ester << urea < urethane. andersondevelopment.com This principle suggests that the ester groups within the diethyl allophanate structure are the most susceptible points for hydrolytic attack.

Studies on the degradation of polyurethane elastomers in water have shown that hydrolysis typically leads to the breakdown of polymer chains, which lowers molecular weight and degrades physical properties. andersondevelopment.comkomatsu.jp Research on polyether urethanes demonstrated that the urethane bonds in the polymer backbone undergo chain scission through reaction with water, a process governed by an activation energy of approximately 90 kJ/mol. acs.org However, other studies focusing on ester-based polyurethanes concluded that hydrolytic deterioration is primarily caused by the degradation of ester bonds within the polyol segments, while the urethane bonds themselves are not subject to degradation under the same conditions. komatsu.jp

Applying these findings to diethyl allophanate, the most probable degradation pathway under hydrolytic conditions involves the cleavage of the two ethyl ester linkages. This reaction would proceed via nucleophilic attack by water on the carbonyl carbon of the ester groups, leading to the formation of ethanol (B145695) and a dicarboxylic acid derivative of the allophanate core, which may be unstable and undergo further decomposition. The central N-(carbamoyl)carbamate structure, being more akin to the resilient urethane and urea linkages, is expected to exhibit greater stability against hydrolysis compared to the ester groups. andersondevelopment.comkomatsu.jp

Nucleophilic and Electrophilic Reactivity Profiles

The diethyl allophanate molecule possesses both nucleophilic and electrophilic centers, allowing it to participate in a variety of chemical reactions. wikipedia.orgpinterest.com

Nucleophilic Character: The primary nucleophilic site is the nitrogen atom of the central N-H group. The hydrogen on this nitrogen is active, though less so than the hydrogens on water or alcohols. ebrary.net The nucleophilicity of this nitrogen is most clearly demonstrated in the formation of the allophanate itself, which involves the attack of a urethane's N-H group on the electrophilic carbon of an isocyanate. ebrary.netresearchgate.net This nitrogen can, therefore, react with suitable electrophiles, particularly under basic conditions which would deprotonate the nitrogen to form a more potent nucleophilic anion.

Electrophilic Character: The molecule contains three carbonyl carbons, which are classic electrophilic sites susceptible to nucleophilic attack. pinterest.com The reactivity of these sites is influenced by the atoms attached. The two ester carbonyls are typical electrophilic centers for reactions like hydrolysis and transesterification. The central carbonyl group, bonded to two nitrogen atoms, is analogous to the carbonyl in urea. Strong nucleophiles can attack these carbonyl carbons, leading to addition-elimination reactions and potential cleavage of the molecule. Studies have shown that base catalysts can facilitate reactions on allophanates through a stepwise anionic mechanism, which implies nucleophilic attack is a key step. researchgate.net

Thermal Decomposition and Rearrangement Processes

A defining characteristic of the allophanate linkage is its thermal reversibility. When heated, diethyl allophanate undergoes decomposition, a process that is central to its role in polyurethane chemistry.

The thermal dissociation of allophanates is generally observed at temperatures between 100°C and 350°C. ebrary.netresearchgate.net The primary decomposition pathway is the reversion of the allophanate back to its constituent urethane and a free isocyanate. ebrary.netresearchgate.net This reversibility means that allophanate crosslinks in polyurethanes, which may form at elevated temperatures during production, can be broken upon further heating, which can be advantageous for polymer processing. ebrary.net

A key mechanistic feature of this process is a synchronous 1,3-hydrogen shift between the nitrogen atoms of the allophanate structure. nih.govnih.gov This intramolecular rearrangement facilitates the cleavage of a carbon-nitrogen bond, resulting in the release of an isocyanate molecule and the formation of a urethane. nih.govnih.gov Depending on the reaction temperature and pressure, the decomposition can be controlled to yield the dissociation products in gaseous form, allowing for their separation and collection. researchgate.net At higher temperatures (e.g., 220-300°C), the decomposition can proceed further to yield the parent isocyanate and alcohol. researchgate.net

| Parameter | Description | Temperature Range (°C) | Primary Products | Reference |

| Reversible Decomposition | The allophanate linkage breaks, reforming the starting urethane and isocyanate. | 100 - 150 | Urethane, Isocyanate | ebrary.net |

| Thermal Dissociation | General decomposition under heat, often to isolate products. | 150 - 350 | Urethane, Isocyanate | researchgate.net |

| Gas-Phase Dissociation | Conditions are set to obtain products in gaseous form. | 180 - 280 | Gaseous Urethane, Gaseous Isocyanate | researchgate.net |

| Further Dissociation | Higher temperature process leading to the original alcohol. | 220 - 300 | Gaseous Isocyanate, Gaseous Alcohol | researchgate.net |

Strategies for Functionalization and Derivatization

The functional groups on diethyl allophanate provide opportunities for chemical modification to alter its properties or incorporate it into larger molecular structures.

The N-H group is a prime target for derivatization. The most prominent reaction at this site is allophanatization itself, where the nitrogen acts as a nucleophile. This principle can be extended to create more complex allophanates. For instance, existing compounds containing urethane groups can be reacted with monoisocyanates to convert the urethane linkages into allophanate groups. google.com This method is used to modify polyurethane precursors, often to reduce the viscosity of polyisocyanate compositions for use in coatings and adhesives. google.com While direct N-alkylation of the allophanate nitrogen with simple alkyl halides is not widely documented, it is mechanistically plausible, likely requiring a strong base to generate the conjugate anion, which would then act as a nucleophile in an SN2 reaction. nih.govacsgcipr.org

The two ethyl ester groups in diethyl allophanate can undergo reactions typical of esters, most notably transesterification. masterorganicchemistry.comnih.gov In this process, an alcohol reacts with the ester in the presence of an acid or base catalyst, resulting in the exchange of the alkoxy group. masterorganicchemistry.com For diethyl allophanate, reaction with a different alcohol (R'-OH) would lead to the displacement of ethanol and the formation of a new allophanate diester. This reaction is an equilibrium process, and using an excess of the new alcohol can drive the reaction to completion. nih.gov

A patented process describes the transesterification of urethanes with polyols at elevated temperatures using a Lewis base catalyst (such as an amidine) to produce polyurethanes, demonstrating a non-isocyanate route to these polymers. google.com A similar strategy could be applied to the ester linkages of diethyl allophanate, allowing for the incorporation of different alcohol moieties and tailoring the final properties of the molecule.

Participation in Complex Organic Transformations and Cascade Reactions

Beyond being a simple side product, diethyl allophanate and its analogs can act as crucial intermediates in more complex reaction sequences.

In the synthesis of polyurethanes, allophanate formation is often considered a side reaction that occurs when excess isocyanate is present, leading to branching or crosslinking in the final polymer. ebrary.netresearchgate.net However, this "side reaction" can be controlled and utilized.

A significant role for allophanates is as intermediates in the production of polyisocyanates containing isocyanurate groups, which are important raw materials for coatings. googleapis.com In these processes, the reaction between an isocyanate and an alcohol can first form a carbamate (B1207046) (urethane), which then reacts with another isocyanate to form an allophanate. The allophanate can then be a precursor to the final, stable isocyanurate trimer. researchgate.net

Furthermore, recent computational and experimental studies have proposed a novel two-step mechanism for urethane formation where an allophanate is a key intermediate, not a byproduct. nih.govnih.gov In the presence of excess isocyanate, the reaction with an alcohol can proceed through a stable allophanate intermediate. nih.govnih.gov This intermediate then undergoes an intramolecular rearrangement involving a 1,3-hydride shift, which is the rate-limiting step, to release an isocyanate molecule and form the final urethane product. nih.govnih.gov This pathway highlights the active and essential role the allophanate structure can play in facilitating complex bond-forming and breaking sequences.

Structural Elucidation and Conformational Analysis of Diethyl Allophanate

Advanced Spectroscopic Characterization Techniques

Spectroscopy provides a powerful, non-destructive means to probe the molecular structure of diethyl allophanate (B1242929) in various states. High-resolution NMR, vibrational spectroscopy, and mass spectrometry collectively offer a comprehensive picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum of diethyl allophanate is expected to show distinct signals corresponding to the two ethyl groups and the N-H protons. The ethyl groups, though chemically similar, may exhibit slightly different chemical shifts due to their positions relative to the allophanate core. A typical ethyl pattern would consist of a quartet for the methylene (B1212753) protons (-CH₂-) coupled to a triplet for the methyl protons (-CH₃). The N-H protons would likely appear as a broad singlet, the chemical shift of which could be dependent on solvent and concentration due to hydrogen bonding effects. Advanced 2D NMR techniques, such as Correlation Spectroscopy (COSY), would be instrumental in confirming the coupling between the methylene and methyl protons of each ethyl group. rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon environment. The spectrum for diethyl allophanate would be expected to display signals for the carbonyl carbons, the methylene carbons, and the methyl carbons. The two carbonyl carbons within the allophanate structure are in distinct chemical environments and should, therefore, have different chemical shifts. researchgate.net Similarly, the methylene and methyl carbons of the two ethyl groups may also be distinguishable. Publicly available spectral data provides some insight into these shifts.

Table 1: Predicted and Observed ¹³C NMR Chemical Shifts for Diethyl Allophanate

| Carbon Atom | Predicted Chemical Shift Range (ppm) | Observed Chemical Shift (ppm) |

|---|---|---|

| Carbonyl (C=O) | 150 - 160 | 154.8, 151.1 |

| Methylene (-CH₂-) | 60 - 70 | Data not available |

| Methyl (-CH₃) | 10 - 20 | Data not available |

Observed shifts are based on data for related allophanate structures and may not be exact for diethyl allophanate. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of diethyl allophanate is dominated by characteristic absorption bands of its functional groups. nist.gov A strong, broad band in the region of 3400-3200 cm⁻¹ would be indicative of N-H stretching vibrations, likely broadened by hydrogen bonding. The carbonyl (C=O) stretching region, typically around 1800-1650 cm⁻¹, is expected to be particularly informative. Due to the presence of two distinct carbonyl environments (ester and urea-like), two separate C=O stretching bands may be observed. nih.gov Other significant bands would include C-O stretching from the ester groups and C-N stretching from the carbamate (B1207046) backbone.

Table 2: Key IR Absorption Bands for Ethyl Allophanate

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3300 - 3200 | Strong, Broad | N-H Stretching |

| ~1750 - 1700 | Strong | C=O Stretching (Ester/Urea) |

| ~1550 | Medium | N-H Bending |

| ~1250 - 1200 | Strong | C-O Stretching (Ester) |

Data derived from the NIST Chemistry WebBook IR spectrum of ethyl allophanate. nist.gov

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to symmetric vibrations and non-polar bonds, would complement the IR data. While experimental Raman spectra for diethyl allophanate are not widely published, computational studies on related molecules can predict the expected vibrational frequencies. researchgate.netnih.gov The symmetric stretching of the C-C bonds in the ethyl groups and the skeletal vibrations of the allophanate core would be expected to produce distinct Raman signals. Conformational analysis is often aided by Raman spectroscopy, as different conformers can give rise to unique sets of vibrational bands.

Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. libretexts.org The electron ionization mass spectrum of diethyl allophanate is available through databases like the NIST WebBook. nist.gov

The molecular ion peak (M⁺) would confirm the compound's molecular formula, C₆H₁₂N₂O₄, corresponding to a molecular weight of approximately 176.17 g/mol . The fragmentation of diethyl allophanate under mass spectrometric conditions would likely proceed through several characteristic pathways. Cleavage of the C-O bond of the ester groups could lead to the loss of an ethoxy radical (-OC₂H₅) or an ethoxycarbonyl radical (-COOC₂H₅). Another common fragmentation pathway for esters is the McLafferty rearrangement, if a gamma-hydrogen is available. Analysis of the fragmentation patterns of related diethyl esters, such as diethyl malonate, can provide further clues to the expected fragmentation of diethyl allophanate. mdpi.com

X-ray Crystallographic Analysis

X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and details of intermolecular interactions.

As of this writing, a single-crystal X-ray structure of diethyl allophanate has not been reported in the Cambridge Crystallographic Data Centre (CCDC). manchester.ac.ukuiowa.educam.ac.uk However, the crystal structure of a very close analogue, O-ethyl N-(ethoxycarbonyl)thiocarbamate, in which one of the carbonyl oxygens is replaced by a sulfur atom, has been determined. researchgate.net This structure serves as an excellent model for predicting the molecular geometry of diethyl allophanate.

In the thiocarbamate analogue, the central O(C=S)N(C=O)O fragment is nearly planar. The conformation observed in the crystal shows the carbonyl and thiocarbonyl groups in an anti orientation relative to each other across the central C-N-C backbone. rsc.orgresearchgate.net It is highly probable that diethyl allophanate would adopt a similar planar conformation for its central N(C=O)₂O core to maximize conjugation. The bond lengths and angles are expected to be consistent with standard values for sp² hybridized carbons and nitrogens.

Table 3: Selected Bond Lengths and Angles for O-ethyl N-(ethoxycarbonyl)thiocarbamate (Thiocarbamate Analogue)

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length | C=O | 1.20 Å |

| C=S | 1.65 Å | |

| C-N | ~1.40 Å | |

| C-O (ester) | ~1.34 Å | |

| Bond Angle | O=C-N | ~125° |

| S=C-N | ~126° | |

| C-N-C | ~127° |

Data from the crystal structure of O-ethyl N-(ethoxycarbonyl)thiocarbamate. researchgate.net Values for diethyl allophanate would differ, particularly with a C=O group replacing the C=S group.

In the absence of a crystal structure for diethyl allophanate, its supramolecular chemistry in the solid state can be inferred from the structure of its thiocarbamate analogue and general principles of hydrogen bonding. The N-H groups in the allophanate structure are potent hydrogen bond donors, while the carbonyl oxygens are effective hydrogen bond acceptors.

Table 4: List of Chemical Compounds Mentioned

| Compound Name | Systematic Name |

|---|---|

| Diethyl allophanate | ethyl N-(ethoxycarbonylcarbamoyl)carbamate |

| O-ethyl N-(ethoxycarbonyl)thiocarbamate | O-ethyl N-(ethoxycarbonyl)thiocarbamate |

| Diethyl malonate | propanedioic acid, diethyl ester |

| Diethyl phthalate | 1,2-benzenedicarboxylic acid, diethyl ester |

Solid-State Conformational Preferences

In the solid state, molecules of the thiocarbamate analog form centrosymmetric dimers through intermolecular N-H···S=C hydrogen bonds. researchgate.netnih.gov This hydrogen bonding pattern is a significant force in dictating the crystal packing. Given the structural similarities, it is highly probable that diethyl allophanate would also exhibit a planar or near-planar conformation of its central N(C=O)2O core in the solid state. Furthermore, the presence of the N-H proton and carbonyl oxygens in diethyl allophanate strongly suggests that intermolecular N-H···O=C hydrogen bonding would be a dominant feature in its crystal lattice, likely leading to the formation of dimers or extended chain or sheet structures. nih.gov The specific packing and resulting crystallographic parameters would, of course, be unique to diethyl allophanate.

Table 1: Analogous Solid-State Structural Features

| Feature | Observation in Analogous Thiocarbamate | Expected Implication for Diethyl Allophanate |

| Core Conformation | Near-planar O(C=S)N(C=O)O fragment with anti orientation of carbonyl and thiocarbonyl groups. researchgate.netnih.gov | A likely planar N(C=O)2O core with an anti or similar stable conformation of the two carbonyl groups. |

| Intermolecular Interactions | Formation of centrosymmetric dimers via N-H···S=C hydrogen bonds. researchgate.netnih.gov | Strong propensity for intermolecular N-H···O=C hydrogen bonding, leading to dimers or other ordered assemblies. nih.gov |

It is important to note that these are predictions based on chemical similarity, and definitive solid-state conformational data for diethyl allophanate would require experimental determination through single-crystal X-ray diffraction.

Computational Approaches to Conformational Landscape Exploration

To complement experimental data and to explore the full range of possible three-dimensional structures, computational methods are invaluable. These approaches allow for the systematic investigation of the conformational landscape, identification of low-energy conformers, and quantification of the energy barriers between them.

For a flexible molecule like diethyl allophanate, a variety of conformational search algorithms can be employed to explore its potential energy surface. These algorithms aim to generate a diverse set of conformers that represent the low-energy states of the molecule.

Commonly used methods include:

Systematic Searches: These algorithms rotate bonds by a defined increment, generating all possible conformations. While thorough, this method can be computationally expensive for molecules with many rotatable bonds.

Stochastic and Monte Carlo Methods: These approaches introduce random changes to the molecular geometry and accept or reject the new conformation based on an energy criterion. This allows for a more efficient exploration of the conformational space.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms over time based on classical mechanics. By simulating the molecule at a given temperature, it can overcome energy barriers and sample various conformations. nih.gov

Genetic Algorithms: Inspired by biological evolution, these algorithms use concepts like "crossover" and "mutation" of conformational parameters to "evolve" a population of structures towards lower energies.

These search methods are often coupled with molecular mechanics force fields for rapid energy calculations, followed by higher-level quantum mechanical methods, such as Density Functional Theory (DFT), for more accurate energy refinement of the most promising conformers. researchgate.netnih.gov

Once a set of conformers is generated, their relative energies are calculated to identify the most stable structures (energy minima). The analysis of the potential energy surface also reveals the energy barriers for rotation around the single bonds, which dictate the flexibility of the molecule and the rates of interconversion between different conformers.

For diethyl allophanate, key rotational barriers would include those around the C-O, C-N, and C-C bonds of the ethyl and carbonyl groups. Theoretical calculations, such as those employing DFT, can be used to construct a potential energy profile by systematically rotating a specific dihedral angle and calculating the energy at each step. biomedres.usosti.gov The difference in energy between the minima (stable conformers) and the maxima (transition states) on this profile represents the rotational energy barrier. msu.edu

Table 2: Hypothetical Rotational Barriers and Energy Minima for Diethyl Allophanate

| Rotatable Bond | Expected Low-Energy Conformations (Energy Minima) | Expected Nature of Rotational Barrier |

| EtO-CO Bond | Staggered conformations of the ethyl group relative to the carbonyl. | Relatively low, typical for sp3-sp2 C-O bonds. |

| CO-NH Bond | Planar or near-planar arrangements to maximize amide resonance. | Higher barrier due to partial double bond character. |

| NH-CO Bond | Planar or near-planar arrangements. | Higher barrier due to partial double bond character. |

| CO-OEt Bond | Staggered conformations of the ethyl group relative to the carbonyl. | Relatively low, typical for sp3-sp2 C-O bonds. |

Applications in Chemical Synthesis

Reagent in Organic Synthesis

Due to its reactivity, diethyl allophanate can be used as a reagent in organic synthesis. For instance, related carbamate (B1207046) compounds are used in the preparation of other functionalized molecules.

Building Block for Heterocyclic Compounds

The structure of diethyl allophanate contains the necessary backbone for the synthesis of certain heterocyclic compounds. The nitrogen and carbonyl groups can participate in cyclization reactions to form various ring systems.

Application in the Synthesis of Polymers and Materials

The most significant application of allophanate chemistry is in the synthesis of polymers, especially polyurethanes. acs.org The controlled formation of allophanate cross-links allows for the fine-tuning of polymer properties to meet the demands of various applications, from coatings and adhesives to foams. google.comresearchgate.net

Applications in Advanced Organic Synthesis and Materials Science Research

Diethyl Allophanate (B1242929) as a Synthon in Complex Molecule Synthesis

In the field of organic synthesis, a synthon is a conceptual unit within a molecule that facilitates the formation of a specific chemical bond. Diethyl allophanate serves as a versatile synthon, primarily due to the reactivity of its carbamate (B1207046) and allophanate functionalities.

Nitrogen-containing heterocycles are core structures in a vast array of pharmaceuticals, agrochemicals, and functional materials. kit.edu The synthesis of these ring systems is a central goal in organic chemistry. kit.edu Diethyl allophanate and its derivatives can serve as precursors to these valuable compounds.

Research has shown that the reaction of similar, simpler molecules like ethyl carbamate under certain conditions can lead to the formation of heterocyclic compounds as byproducts. chemicalbook.com More specifically, the thio-analog of diethyl allophanate, O-ethyl N-(ethoxycarbonyl)thiocarbamate, has been investigated for its potential in synthesis. researchgate.net Upon treatment with tertiary amines, this related compound can generate (N-ethoxycarbonyl)isocyanate, a highly reactive intermediate known to be a key building block for various heterocyclic structures. researchgate.net This suggests the potential for diethyl allophanate to act as a source for similar reactive intermediates, which can then be trapped by other reagents to construct complex ring systems. The controlled thermal or chemical decomposition of diethyl allophanate can provide access to isocyanates and other reactive species essential for building the backbones of these important molecular frameworks.

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of certain functional groups to prevent them from interfering with reactions elsewhere in the molecule. organic-chemistry.org For amines, which are nucleophilic, this is typically achieved by converting them into a less reactive derivative, such as a carbamate. organic-chemistry.orgmasterorganicchemistry.com This process is known as "protection," and the group added is called a "protecting group." After the desired transformations are complete, the protecting group must be removed cleanly in a "deprotection" step to restore the original amino group. organic-chemistry.org

The carbamate structure is the foundation for some of the most widely used amine protecting groups in organic chemistry, including the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups. organic-chemistry.orgbeilstein-journals.org The genius of this strategy lies in the ability to design carbamates that are stable under certain conditions but can be removed under others. masterorganicchemistry.com For example, the Boc group is readily cleaved by acid, while the Fmoc group is removed by base. organic-chemistry.org This "orthogonality" allows chemists to selectively deprotect one amine in the presence of another, a crucial strategy in complex syntheses like peptide synthesis. organic-chemistry.org

While diethyl allophanate itself is not a standard protecting group, its structure provides a conceptual blueprint for how such groups function. The core N-alkoxycarbonyl moiety is the key. By modifying the alkyl or aryl groups attached to the carbamate, chemists can fine-tune the stability and deprotection conditions. beilstein-journals.org For instance, the development of the 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group, which can be removed under specific oxidative conditions, demonstrates the evolution of this concept, adding another layer of orthogonality to the synthetic chemist's toolkit. beilstein-journals.org The study of related thiocarbamates for developing protecting groups removable under mild conditions further underscores the importance of this molecular framework. researchgate.net

| Protecting Group Family | Core Structure | Key Feature | Typical Deprotection Condition | Relevance to Diethyl Allophanate |

|---|---|---|---|---|

| Alkoxycarbonyls (e.g., Boc, Cbz) | R-O-C(=O)-NR'R'' | Reduces amine nucleophilicity. | Acidic (Boc) or Hydrogenolysis (Cbz). masterorganicchemistry.comfishersci.co.uk | Shares the fundamental carbamate functional group. |

| Fmoc | Fluorenyl-CH₂-O-C(=O)-NR'R'' | Base-labile protecting group. | Basic (e.g., Piperidine). organic-chemistry.orgbeilstein-journals.org | Illustrates modification of the core structure for different cleavage conditions. |

| Dmoc | Dithiane-CH₂-O-C(=O)-NR'R'' | Cleaved under specific oxidative conditions. | Oxidative (e.g., NaIO₄). beilstein-journals.org | Demonstrates advanced "orthogonal" strategies based on the carbamate template. |

Contributions to Polymer and Advanced Materials Chemistry

The structure of diethyl allophanate is closely related to the chemistry of polyurethanes, one of the most versatile classes of polymers. The allophanate linkage itself plays a crucial role in modifying and enhancing the properties of these materials.

Polyurethanes are synthesized through the reaction of polyols with polyisocyanates. researchgate.net Under certain conditions, typically involving excess isocyanate and elevated temperatures, the isocyanate can further react with the newly formed urethane (B1682113) linkages. ebrary.net This secondary reaction creates an allophanate linkage, which acts as a branch point in the polymer chain. researchgate.netebrary.net

This transformation is not merely a side reaction; it is often intentionally promoted to engineer polymer properties. ebrary.net Molecules containing multiple allophanate groups, such as bisallophanates or trisallophanates, can be considered complex building blocks or monomers in their own right. google.com By controlling the formation of these linkages, chemists can influence the polymer's architecture, moving from linear chains to branched or cross-linked networks. This control over molecular structure is fundamental to tailoring the macroscopic properties of the final material. researchgate.net

The formation of allophanate linkages is a key method for introducing chemical cross-links into polyurethane systems. ebrary.netresearchgate.net These cross-links connect the linear polymer chains, forming a three-dimensional network that significantly alters the material's properties.

Compared to un-cross-linked thermoplastic polyurethanes, allophanate-cross-linked materials exhibit enhanced mechanical strength, improved thermal stability, and greater resistance to solvents. researchgate.net This makes them suitable for more demanding applications, such as durable coatings and high-performance elastomers. researchgate.netresearchgate.net An interesting feature of the allophanate cross-link is its thermal reversibility. At temperatures above 100-150°C, the linkage can break, reverting to the original urethane and isocyanate groups. ebrary.net This property can be exploited to create materials that are processable at high temperatures but behave as robust, cross-linked thermosets at their service temperature. ebrary.net The use of allophanate structures is therefore a sophisticated strategy for modifying polymer systems, creating advanced materials with a tunable balance of properties. google.com

| Application Area | Key Finding | Effect on Polymer Properties | Reference |

|---|---|---|---|

| Polymer Architecture | Allophanate linkages act as branch points on the polymer backbone. | Introduces a non-linear, branched, or networked structure. | researchgate.net |

| Cross-linking | The reaction of excess isocyanate with urethane groups forms allophanate cross-links. | Increases tensile strength, thermal stability, and solvent resistance. | ebrary.netresearchgate.net |

| Advanced Coatings | Polyurethane powder coatings can be crosslinked with allophanate-containing polyisocyanates. | Creates durable, high-performance coating systems. | researchgate.net |

| Processability | Allophanate cross-links are often thermally reversible. | Allows for high-temperature processing of materials that are cross-linked at operating temperatures. | ebrary.net |

| Low-Viscosity Compositions | Allophanate-containing polyisocyanate compositions can be prepared with low viscosity. | Facilitates easier formulation and application of coatings and adhesives. | google.com |

Development of Novel Methodologies

The advancement of chemical synthesis relies on the continuous development of novel methodologies that offer greater efficiency, selectivity, and sustainability. nih.gov Research related to diethyl allophanate and its core carbamate structure is part of this broader trend.

A significant area of development is in the synthesis of allophanates themselves. Traditional methods sometimes rely on toxic catalysts, such as tin-based compounds. google.com Modern methodologies focus on developing cleaner, more efficient catalytic systems. For example, new processes have been developed for preparing allophanate-containing compositions that avoid such toxic catalysts, providing a greener route to these valuable polymer precursors. google.com

More broadly, the synthesis of the carbamate bond, central to diethyl allophanate, has been the subject of methodological innovation. New protocols using inexpensive and environmentally benign catalysts, such as zinc chloride, have been developed for the efficient synthesis of various carbamates. researchgate.net The drive towards "green chemistry" has also spurred research into solvent-free reaction conditions, utilizing techniques like high-energy ball milling or microwave irradiation to promote reactions, reducing waste and improving efficiency. nih.govmdpi.com These innovations in synthetic methodology, whether for creating the allophanate structure directly or for forming its constituent bonds, are critical for making chemical manufacturing more sustainable and cost-effective.

Catalytic Applications in Organic Transformations

While not typically employed as a standalone catalyst, diethyl allophanate and its derivatives are significant as intermediates and participants in catalytic cycles, particularly in the chemistry of isocyanates.

Research has shown that allophanates are key intermediates in the catalyzed trimerization of isocyanates to form isocyanurates, a reaction of great industrial importance for producing rigid polyurethane foams. In the presence of certain base catalysts, the reaction proceeds sequentially from urethane to allophanate, and finally to the isocyanurate ring. rsc.org The rate constants of these consecutive reactions are highly dependent on the type of catalyst used. rsc.org For instance, with catalysts like carboxylates or alkoxides, the formation of the allophanate (rate constant k₂) can be faster than or comparable to the initial urethane formation (rate constant k₁), leading to the efficient production of isocyanurates. rsc.org

Furthermore, the deprotonated form of an allophanate can itself be a catalytically active species. In some polyurethane systems, Lewis base catalysts deprotonate carbamates or allophanates, and these resulting anions can then catalyze the cyclotrimerization of isocyanates. tue.nl A proposed two-step mechanism for urethane formation, when an excess of isocyanate is present, also proceeds through an allophanate intermediate. nih.gov This pathway involves an isocyanate-catalyzed mechanism where the key step is a 1,3-hydrogen shift between the nitrogen atoms of the allophanate intermediate. nih.gov

These findings underscore the integral role of the allophanate structure in directing reaction pathways in isocyanate chemistry, even if it is not the final desired product. The control of allophanate formation and its subsequent reactions is a critical aspect of catalyst design for producing specific polyurethane architectures. researchgate.net

Implementation of Green Chemistry Principles in Synthesis and Utilization

The synthesis and use of diethyl allophanate can be evaluated through the lens of green chemistry, a framework aimed at minimizing the environmental impact of chemical processes.

The core principles of green chemistry relevant to diethyl allophanate include:

Waste Prevention and Atom Economy : In many polyurethane syntheses, allophanate formation is an undesired side reaction, representing a deviation from perfect atom economy and generating chemical waste if not utilized. researchgate.net However, developing processes where diethyl allophanate is the intended product or can be valorized as a useful intermediate aligns with the principle of waste prevention.

Use of Catalysts : The synthesis of allophanates is a catalyst-driven process. Green chemistry promotes the use of highly efficient and selective catalysts over stoichiometric reagents to minimize waste. Research into zinc(II) compounds and other catalysts for the controlled synthesis of polyether allophanates for coatings and adhesives is an example of this principle in action, as it aims to create specific, valuable products with low viscosity and high stability. google.com

Designing Safer Chemicals : A significant driver in modern polymer chemistry is the move away from hazardous reagents. The synthesis of polyurethanes, and by extension allophanates, traditionally involves toxic isocyanates and, historically, the highly hazardous chemical phosgene. Research into isocyanate-free routes to polyurethanes and related materials represents a major step forward in green chemistry. orgsyn.org

Energy Efficiency : Conducting reactions at ambient temperature and pressure is a key goal of green chemistry. nih.gov The formation of allophanates is often temperature-dependent. researchgate.net Developing catalytic systems that allow for the selective formation of diethyl allophanate at lower temperatures would improve the energy efficiency of the process.

By focusing on catalytic efficiency, designing for product utility, and moving toward safer, renewable feedstocks, the chemistry of diethyl allophanate can be made more sustainable.

Future Directions and Unexplored Research Avenues for Diethyl Allophanate Chemistry

The field of diethyl allophanate chemistry, while niche, holds potential for future exploration, primarily linked to advancements in polymer science and sustainable chemistry.

One of the most promising future directions lies in leveraging the reversible nature of the allophanate bond. The formation of allophanates is often thermally reversible; the linkage can dissociate back into its constituent isocyanate and urethane groups at elevated temperatures. This property could be exploited to design novel "smart" materials, such as:

Self-healing polymers : Materials that can repair themselves upon thermal treatment by reforming crosslinks across a damaged area.

Recyclable thermosets : Creating crosslinked polyurethane materials that can be de-polymerized or reprocessed by breaking the thermally labile allophanate linkages, addressing the challenge of recycling thermosetting plastics.

Another significant research avenue is the development of bio-based allophanates. As the chemical industry shifts towards renewable feedstocks, the synthesis of diethyl allophanate from bio-derived ethanol (B145695) and isocyanates sourced from renewable materials is a logical next step. youtube.com This would contribute to the growing market for sustainable, bio-based polyurethanes.

Furthermore, there is a need for more fundamental research into the catalytic control of allophanate formation. Developing catalysts that can selectively and efficiently produce specific allophanate structures under mild conditions remains a challenge. tue.nl Success in this area could unlock new applications for allophanate-containing prepolymers in high-performance coatings, adhesives, and elastomers with precisely tailored properties like low viscosity and high NCO content. google.com The exploration of allophanate intermediates in novel catalytic cycles beyond isocyanate trimerization also remains a largely unexplored field.

Q & A

Basic Research Questions

Q. What analytical techniques are optimal for quantifying ethyl N-(ethoxycarbonylcarbamoyl)carbamate in complex matrices, and how can method sensitivity be validated?

- Methodology : Use gas chromatography coupled with mass spectrometry (GC-MS) or nitrogen-phosphorus detection (GC-NPD) for high specificity. For example, DB-WAX or Carbowax columns achieve low limits of detection (LOD: 2–50 μg/L) when paired with dichloromethane extraction and alumina clean-up . Validate sensitivity via internal standards (e.g., tert-butyl carbamate or isotopically labeled analogs) to account for matrix effects .

Q. How can synthesis protocols for this compound be optimized to minimize byproducts?

- Methodology : Employ stepwise carbamoylation under controlled pH and temperature. For example, use ethanol as a solvent to stabilize intermediates and reduce side reactions. Purify via liquid-liquid extraction (e.g., dichloromethane) followed by column chromatography (alumina or silica) to isolate the target compound . Monitor reaction progress using thin-layer chromatography (TLC) or in-situ FTIR for carbonyl group tracking.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Implement fume hoods for synthesis and analytical procedures due to potential volatility. Use personal protective equipment (PPE) including nitrile gloves and respirators. Toxicity data from related carbamates (e.g., ethyl carbamate’s DNA adduct formation ) suggest strict exposure limits. Store compounds in airtight containers at –20°C to prevent degradation .

Advanced Research Questions

Q. How do structural modifications (e.g., ethoxy vs. methyl groups) influence the metabolic activation and DNA-binding potential of this compound?

- Methodology : Compare adduct profiles using in vitro models (e.g., hepatic microsomes) and in vivo murine studies. Analyze DNA adducts (e.g., 1,N6-ethenodeoxyadenosine) via LC-MS/MS. Ethoxy groups may enhance metabolic stability compared to methyl analogs, delaying enzymatic conversion to reactive intermediates like vinyl carbamate, which exhibits 3× higher adduct formation .

Q. What experimental designs resolve contradictions in reported toxicological thresholds for this compound across studies?

- Methodology : Conduct dose-response studies with standardized models (e.g., CD-1 mice) and control variables such as ethanol co-exposure, which reduces hepatic DNA adducts by 40% . Use benchmark dose modeling to account for non-linear kinetics. Cross-validate findings using alternative endpoints (e.g., unscheduled DNA synthesis vs. micronucleus assays) .

Q. How can high-throughput crystallography (e.g., SHELX pipelines) elucidate the conformational flexibility of this compound in solid-state structures?

- Methodology : Perform X-ray diffraction with SHELXL for refinement, leveraging high-resolution data (≤1.0 Å). Analyze torsional angles of the ethoxycarbonylcarbamoyl moiety to identify steric hindrance or hydrogen-bonding networks. Compare with solution-state NMR (e.g., 2D NOESY) to assess dynamic behavior .

Q. What role do environmental matrices (e.g., ethanol content, pH) play in stabilizing or degrading this compound during long-term storage?

- Methodology : Accelerated stability testing under varying conditions (pH 2–9, 25–40°C). Quantify degradation products (e.g., ethyl carbamate) via GC-MS with deuterated internal standards. Ethanol at ≥5% vol. reduces hydrolysis by 60% due to solvent polarity effects .

Data Contradiction Analysis

Q. Why do reported LODs for carbamate derivatives vary across studies, and how can harmonization be achieved?

- Critical Analysis : Discrepancies arise from extraction efficiency (e.g., salting-out vs. dichloromethane ) and detector sensitivity (GC-FID vs. GC-MS ). Harmonize protocols using validated reference materials (e.g., NIST-certified ethyl carbamate) and interlaboratory comparisons.

Q. How do conflicting reports on ethyl carbamate’s carcinogenicity inform risk assessment for structurally similar compounds like this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.